molecular formula C19H19NO4 B3996061 2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

Cat. No.: B3996061
M. Wt: 325.4 g/mol
InChI Key: IDZVBZRLNMBRMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a carboxylic acid group (-COOH), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), and an oxo group (=O). The name also suggests the presence of a tricyclic structure, which is a system of three fused rings .


Molecular Structure Analysis

Again, without specific information or a known structure, it’s challenging to provide a detailed molecular structure analysis. The molecule likely has a complex 3D structure due to the tricyclic system .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the carbon-carbon double bonds in the tricyclic system could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the use of this compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to provide detailed safety and hazard information .

Future Directions

The study and application of complex organic molecules like this one are active areas of research in chemistry. Such compounds could potentially have uses in various fields, including pharmaceuticals, materials science, and chemical synthesis .

Properties

IUPAC Name

2-(2-methylprop-2-enyl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11(2)10-14-19-9-8-13(24-19)15(18(22)23)16(19)17(21)20(14)12-6-4-3-5-7-12/h3-9,13-16H,1,10H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZVBZRLNMBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Reactant of Route 2
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Reactant of Route 3
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Reactant of Route 4
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Reactant of Route 5
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
Reactant of Route 6
2-(2-methyl-2-propen-1-yl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

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